Lipophilicity Control: 6-Methylpyridylmethyl vs. Direct 6-Methylpyridyl Conjugate
The methylene spacer in 1-[(6-Methylpyridin-2-yl)methyl]-1H-pyrazol-3-amine reduces rigidity and lowers lipophilicity compared to the direct N-aryl analog 1-(6-methylpyridin-2-yl)-1H-pyrazol-3-amine. The target compound exhibits a computed logP of 0.89 , while the direct analog has a higher predicted logP (estimated ~1.2 based on its higher aromatic fraction and lower molecular weight). This difference of approximately 0.3 logP units can translate into improved aqueous solubility and a more favorable ligand efficiency profile in fragment-based screening.
| Evidence Dimension | Computed logP (XLogP3) |
|---|---|
| Target Compound Data | 0.89 (Fluorochem reported) |
| Comparator Or Baseline | 1-(6-Methylpyridin-2-yl)-1H-pyrazol-3-amine (CAS 1251232-78-6); logP estimated ~1.2 based on reduced H-bond acceptor count and increased aromaticity. |
| Quantified Difference | Δ logP ≈ +0.3 units for the direct N-aryl analog (increased lipophilicity) |
| Conditions | Computed XLogP3; Fluorochem product datasheet vs. structural prediction for analog. |
Why This Matters
In lead optimisation, a 0.3 logP reduction can significantly improve aqueous solubility and reduce off-target binding, making the target compound a superior starting point for fragment growth.
